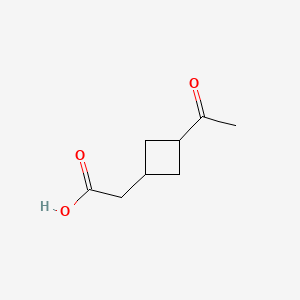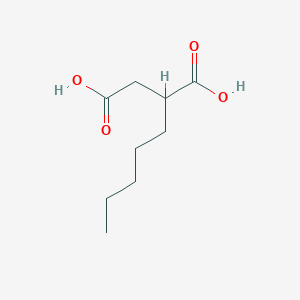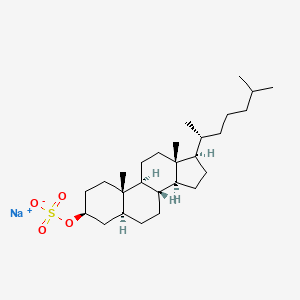
Cyclobutaneacetic acid, 3-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetylcyclobutyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclobutyl ring substituted with an acetyl group at the 3-position and an acetic acid moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylcyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor followed by functional group transformations. For instance, starting from a cyclobutyl derivative, the introduction of an acetyl group can be accomplished through Friedel-Crafts acylation. The acetic acid moiety can then be introduced via carboxylation reactions.
Industrial Production Methods
Industrial production of 2-(3-Acetylcyclobutyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(3-Acetylcyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(3-Acetylcyclobutyl)acetic acid involves its interaction with molecular targets and pathways. The acetyl group can participate in various biochemical reactions, potentially affecting enzyme activity or signaling pathways. The cyclobutyl ring may also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylacetic acid: Similar structure but lacks the acetyl group.
3-Acetylcyclobutanone: Contains the acetyl group but lacks the acetic acid moiety.
Cyclobutylcarboxylic acid: Similar structure with a carboxylic acid group instead of acetic acid.
Uniqueness
2-(3-Acetylcyclobutyl)acetic acid is unique due to the combination of the cyclobutyl ring, acetyl group, and acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-(3-acetylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-5(9)7-2-6(3-7)4-8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |
Clé InChI |
CVUWAAYXWQKWCB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)

![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)

![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)
![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)


![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)



